5,6-Dinitro-1H-indazole 5,6-Dinitro-1H-indazole
Brand Name: Vulcanchem
CAS No.: 59601-91-1
VCID: VC0015122
InChI: InChI=1S/C7H4N4O4/c12-10(13)6-1-4-3-8-9-5(4)2-7(6)11(14)15/h1-3H,(H,8,9)
SMILES: C1=C2C=NNC2=CC(=C1[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C7H4N4O4
Molecular Weight: 208.13 g/mol

5,6-Dinitro-1H-indazole

CAS No.: 59601-91-1

VCID: VC0015122

Molecular Formula: C7H4N4O4

Molecular Weight: 208.13 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dinitro-1H-indazole - 59601-91-1

Description

5,6-Dinitro-1H-indazole is a chemical compound with a molecular formula of C7H4N4O4 and a molecular weight of 208.1311 . It is an achiral molecule, meaning it lacks chirality and does not have stereocenters . ChemicalBook lists several of its properties: a melting point of 234-235°C, a predicted boiling point of 506.4±30.0 °C, and a predicted density of 1.752±0.06 g/cm3 . It should be stored in a refrigerator .

Relatedly, 5-Nitro-1H-indazol-6-ol is another indazole derivative with a PubChem CID of 86280258, a molecular formula of C7H5N3O3, and a molecular weight of 179.13 g/mol . This compound has various synonyms, including 5-Nitro-1H-indazol-6-ol, 1082041-56-2, 6-Hydroxy-5-nitro (1H)indazole, 5-nitro-1,2-dihydroindazol-6-one, and MFCD11007883 . Some nitro-1H-indazoles, including those with C-substituents, can act as inhibitors of nitric oxide synthase isoforms .

1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole is yet another related compound where the indazole ring system is linked to a tosyl ring and two nitro groups . The indazole ring system in this compound makes dihedral angles of 57.0 (3)° and 31.9 (3)° with the two nitro groups . The plane through the tosyl ring is almost perpendicular to the indazole ring system, with a dihedral angle of 89.40 (9)° . In crystal form, molecules are linked by C–H···O interactions, forming a one-dimensional chain .

CAS No. 59601-91-1
Product Name 5,6-Dinitro-1H-indazole
Molecular Formula C7H4N4O4
Molecular Weight 208.13 g/mol
IUPAC Name 5,6-dinitro-1H-indazole
Standard InChI InChI=1S/C7H4N4O4/c12-10(13)6-1-4-3-8-9-5(4)2-7(6)11(14)15/h1-3H,(H,8,9)
Standard InChIKey TXKLPRHOQGGDQY-UHFFFAOYSA-N
SMILES C1=C2C=NNC2=CC(=C1[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=C2C=NNC2=CC(=C1[N+](=O)[O-])[N+](=O)[O-]
Synonyms 5,6-Dinitro-1H-indazole; NSC 49913;
PubChem Compound 96063
Last Modified Jul 17 2023

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